

6-Chloro-5-Fluorobenzotriazole chemical properties

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Compound of Interest

Compound Name: 6-Chloro-5-Fluorobenzotriazole

Cat. No.: B1588024

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An In-Depth Technical Guide to **6-Chloro-5-Fluorobenzotriazole**: Properties, Applications, and Protocols

Introduction

6-Chloro-5-fluorobenzotriazole is a heterocyclic aromatic compound that has garnered significant attention in the field of synthetic chemistry, particularly in the development and manufacturing of peptides. As a halogenated derivative of benzotriazole, its unique electronic properties make it a valuable precursor for highly efficient coupling reagents. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Core Chemical and Physical Properties

Chemical Identity

- Systematic Name: 6-Chloro-5-fluoro-1H-benzotriazole
- Molecular Formula: C₆H₃ClFN₃[\[1\]](#)
- Molecular Weight: 171.559 g/mol [\[1\]](#)
- CAS Number: 99803-85-7[\[1\]](#)

Chemical Structure

The structure consists of a benzene ring fused to a triazole ring, with chloro and fluoro substituents at the 6 and 5 positions, respectively.

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(Note: This is a representative image, as a live-generated structure is not possible.)

Physical Properties

The physical characteristics of **6-Chloro-5-Fluorobenzotriazole** are summarized below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage.

Property	Value	Source
Melting Point	214-216 °C	[1]
Boiling Point	322.3 °C at 760 mmHg (Predicted)	[1]
Density	1.642 g/cm³ (Predicted)	[1]
Appearance	Typically a solid powder (color not specified)	[1]
Solubility	Data not widely available, but generally low in water	[1] [2]

Part 2: Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of **6-Chloro-5-Fluorobenzotriazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this exact compound are not publicly available, its structure allows for predictable NMR signals. Analysis would be conducted in a suitable deuterated solvent like DMSO-d₆.^[3]

- ¹H NMR:
 - Aromatic Protons: Two distinct signals would be expected in the aromatic region (typically 7.0-8.5 ppm). One proton is situated between the two halogen substituents, and the other is adjacent to the triazole ring. Their chemical shifts and coupling patterns would be influenced by the strong electron-withdrawing effects of the chlorine, fluorine, and triazole moieties.
 - N-H Proton: A broad singlet corresponding to the triazole N-H proton would likely appear far downfield (potentially >13 ppm), characteristic of acidic protons in benzotriazoles.^[4]
- ¹³C NMR:
 - Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.
 - C-F Coupling: The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹J_{CF}), typically in the range of 240-250 Hz.^[3] Carbons that are two or three bonds away (²J_{CF}, ³J_{CF}) will show smaller couplings, providing definitive structural information.^[3]
 - C-Cl Coupling: The carbon bonded to chlorine will also have its chemical shift influenced, though direct C-Cl coupling is not typically observed.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The presence of chlorine would result in a characteristic isotopic pattern, with a prominent M+2 peak approximately one-third the intensity of the molecular ion peak (M⁺), which is a definitive indicator for a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for:

- N-H stretching: A broad absorption in the 3000-3400 cm^{-1} region.
- C=C stretching: Aromatic ring vibrations around 1450-1600 cm^{-1} .
- C-F and C-Cl stretching: Absorptions in the fingerprint region, typically below 1200 cm^{-1} .

Part 3: Chemical Reactivity and Core Applications

The utility of **6-Chloro-5-Fluorobenzotriazole** stems from the electronic effects of its halogen substituents, which significantly influence the reactivity of the benzotriazole system.

Causality of Reactivity

The chlorine and fluorine atoms are strongly electron-withdrawing. This property is central to the compound's primary application. When incorporated into a coupling reagent, these halogens pull electron density away from the benzotriazole ring system. This inductive effect makes the hydroxyl group of a corresponding 1-hydroxybenzotriazole derivative (like 6-Cl-HOBt) more acidic and a better leaving group.^[5] Consequently, the activation of a carboxylic acid is faster and more efficient, leading to enhanced reaction rates during amide bond formation.^{[5][6]}

Primary Application: Advanced Peptide Synthesis

6-Chloro-5-Fluorobenzotriazole is a precursor to, or a component of, advanced peptide coupling reagents. It is most notably the core of uronium/aminium salts like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).^[5]

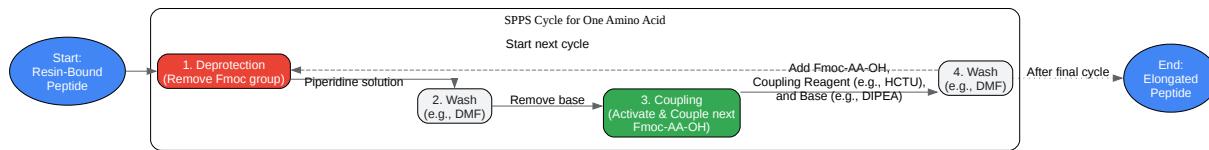
Advantages in Peptide Synthesis:

- Enhanced Reactivity: Reagents derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) exhibit higher reaction rates compared to those based on standard HOBt.^{[5][6]} This is critical for coupling sterically hindered amino acids or synthesizing "difficult" peptide sequences that are prone to aggregation.^[5]
- Suppression of Racemization: The speed and efficiency of the coupling reaction are paramount for maintaining the chiral integrity of the amino acids. Faster amide bond formation minimizes the time the activated amino acid exists in solution, thereby reducing the window of opportunity for epimerization (racemization).^[5]

- Improved Yields and Purity: Efficient coupling leads to higher yields of the desired peptide and fewer side products, which simplifies the subsequent purification process.[5]

Workflow: Solid-Phase Peptide Synthesis (SPPS)

The diagram below illustrates a typical cycle in Fmoc-based Solid-Phase Peptide Synthesis, highlighting the critical coupling step where derivatives of **6-Chloro-5-Fluorobenzotriazole** are employed.



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Caption: General workflow of an Fmoc-SPPS cycle.

Part 4: Synthesis and Purification Protocols

General Synthesis Pathway

The synthesis of benzotriazoles typically involves the diazotization and subsequent cyclization of an ortho-phenylenediamine derivative. A plausible route for **6-Chloro-5-Fluorobenzotriazole** would start from 4-chloro-5-fluoro-1,2-phenylenediamine.

Protocol: Diazotization and Cyclization

- Dissolution: Dissolve the starting material, 4-chloro-5-fluoro-1,2-phenylenediamine, in an aqueous acidic solution (e.g., acetic acid or dilute HCl).

- Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is critical to ensure the stability of the diazonium salt intermediate.
- Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously. The reaction is typically monitored for the disappearance of the starting diamine.
- Cyclization: After the addition is complete, allow the mixture to slowly warm to room temperature. The intramolecular cyclization occurs to form the benzotriazole ring.
- Isolation: The product often precipitates from the reaction mixture and can be collected by filtration.

Purification Methodology

The crude product obtained from synthesis requires purification to be suitable for high-stakes applications like peptide synthesis.

Protocol: Recrystallization

- Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, methanol, or an ethanol/water mixture).
- Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
- Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical reagent.

Hazard Identification

Based on available Safety Data Sheets (SDS), specific GHS hazard classifications for **6-Chloro-5-Fluorobenzotriazole** are often not available.[\[1\]](#) However, as with any fine chemical, it should be handled with care.

- Potential Hazards: May cause skin, eye, and respiratory irritation. Avoid dust formation.[\[1\]](#)
- Incompatible Materials: Strong oxidizing agents.[\[7\]](#)
- Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride gas.[\[7\]](#)

Recommended Handling and Storage

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[\[1\]](#)[\[7\]](#)
- Skin Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Wear a lab coat or impervious clothing.[\[1\]](#)
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator or dust mask.[\[1\]](#)

Engineering Controls:

- Work in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)
- Ensure eyewash stations and safety showers are readily accessible.[\[7\]](#)

Storage:

- Store in a cool, dry, and well-ventilated place.[\[1\]](#)
- Keep the container tightly closed to prevent moisture contamination.

First-Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.[1]

Conclusion

6-Chloro-5-Fluorobenzotriazole stands out as a critical building block in modern synthetic chemistry. Its value is fundamentally derived from the electron-withdrawing nature of its halogen substituents, which translates into the enhanced performance of its derivatives as peptide coupling reagents. By enabling faster, more efficient, and safer amide bond formation with minimal racemization, it directly contributes to the successful synthesis of complex peptides and proteins essential for research and drug development. Understanding its chemical properties, reactivity, and handling requirements allows scientists to leverage this powerful molecule to its full potential.

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